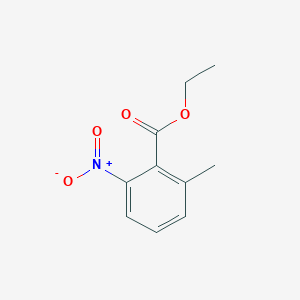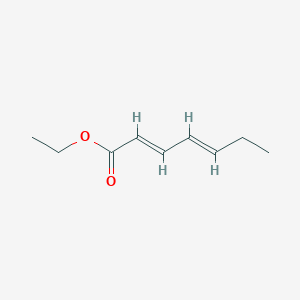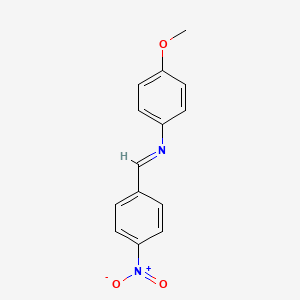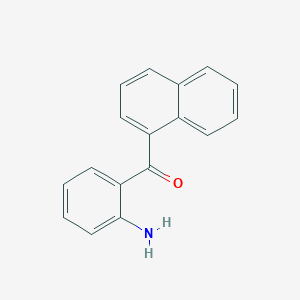
(2-Aminophenyl)(naphthalen-1-yl)methanone
Overview
Description
(2-Aminophenyl)(naphthalen-1-yl)methanone is a useful research compound. Its molecular formula is C17H13NO and its molecular weight is 247.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Advancements
- Jing et al. (2018) developed an efficient and environmentally friendly synthesis of (2-aminophenyl)(naphthalen-2-yl)methanones. This process involves irradiation with UV light, offering advantages over transition-metal-catalyzed reactions, such as no need for additives and high atom efficiency (Jing et al., 2018).
Apoptosis Induction
- Jiang et al. (2008) identified a series of (naphthalen-4-yl)(phenyl)methanones as potent inducers of apoptosis. One compound, in particular, showed high activity in growth inhibition and apoptosis induction in various cell lines (Jiang et al., 2008).
Crystallographic Studies
- Nishijima et al. (2010) examined the crystal structure of a related compound, revealing insights into intermolecular interactions and molecular conformations (Nishijima et al., 2010).
Anti-hyperglycemic Agents
- Kumar et al. (2006) synthesized a series of naphthalene-1-yl-methanone derivatives showing significant anti-hyperglycemic activity in rat models. These compounds also demonstrated binding affinity against the glucagon receptor (Kumar et al., 2006).
Polymer Research
- Mehdipour‐Ataei et al. (2005) prepared a naphthalene-ring containing diamine, which was used to synthesize novel polyamides with good solubility and high thermal stability, indicating potential applications in materials science (Mehdipour‐Ataei et al., 2005).
Cannabinoid Receptor Agonists
- Nakajima et al. (2011) identified naphthoylindole derivatives as cannabinoid receptor agonists in illegal products. This research contributes to the understanding of synthetic cannabinoid compounds in forensic toxicology (Nakajima et al., 2011).
Solid-Phase Extraction Studies
- Mascini et al. (2017) demonstrated the use of computationally designed peptides for the selective solid-phase extraction of synthetic cannabinoids, including naphthoylindole derivatives. This method shows potential for detecting specific compounds in complex matrices (Mascini et al., 2017).
Memory Device Research
- Gao et al. (2023) synthesized novel asymmetric soluble polyimides, including derivatives of naphthalen-1-yl-methanone, for potential use in memory storage devices (Gao et al., 2023).
Properties
IUPAC Name |
(2-aminophenyl)-naphthalen-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO/c18-16-11-4-3-9-15(16)17(19)14-10-5-7-12-6-1-2-8-13(12)14/h1-11H,18H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDRBCCBXXHTNSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CC=CC=C3N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Phenyl-1,4-dioxaspiro[4.5]decan-2-one](/img/structure/B3271222.png)

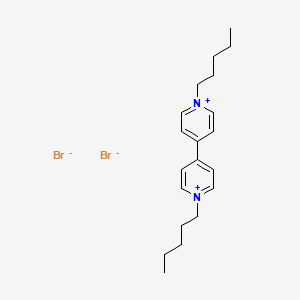


![2-[(2-Aminoethyl)amino]pyridine-3-carbonitrile](/img/structure/B3271262.png)
![N-[4-(1-aminoethyl)phenyl]pyridine-4-carboxamide](/img/structure/B3271270.png)

